Benzyl 2-methanesulfonylacetate
Description
Properties
IUPAC Name |
benzyl 2-methylsulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-15(12,13)8-10(11)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJZWSNCLNIXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 2-methanesulfonylacetate can be synthesized through various organic reactions. One common method involves the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-methanesulfonylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it to sulfide derivatives.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl esters.
Scientific Research Applications
Synthesis Applications
BMSA is utilized as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of complex molecules.
- Morita-Baylis-Hillman (MBH) Reactions : BMSA serves as an effective reagent in MBH reactions, which are crucial for synthesizing tertiary amines and dihydroquinoline derivatives. These reactions utilize BMSA's methanesulfonyl group to facilitate nucleophilic additions to activated alkenes, leading to the formation of complex molecular architectures .
- Polyaddition Reactions : BMSA has been explored in polyaddition processes, where it acts as a precursor for polymers with desirable properties. Research indicates that polymers derived from BMSA exhibit low cytotoxicity, making them suitable for biomedical applications .
Pharmaceutical Development
The pharmaceutical potential of BMSA is significant, particularly in the development of anti-cancer agents and other therapeutic compounds.
- Anticancer Properties : Compounds derived from BMSA have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that analogs of BMSA can inhibit myeloid cell leukemia-1, a protein associated with cancer cell survival, thereby enhancing apoptosis in cancer cells .
- Drug Delivery Systems : Research has indicated that polymers synthesized from BMSA can be modified to improve drug delivery mechanisms. The incorporation of functional groups allows for targeted delivery and controlled release of therapeutic agents, enhancing their efficacy while minimizing side effects .
Biomedical Research
BMSA's applications extend into biomedical research, particularly in the development of diagnostic and therapeutic agents.
- Gene Delivery Applications : The reduction products of polymers derived from BMSA have been investigated for gene delivery systems. These modified polymers exhibit functional groups conducive to binding nucleic acids, suggesting their potential in gene therapy applications .
- Antibacterial Materials : Research indicates that certain derivatives of BMSA possess antibacterial properties, making them candidates for developing new antimicrobial agents. This is particularly relevant given the increasing resistance observed in pathogenic bacteria .
Case Studies
Mechanism of Action
The mechanism of action of benzyl 2-methanesulfonylacetate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Benzyl acetate: Similar structure but lacks the methanesulfonyl group.
Methyl 2-methanesulfonylacetate: Similar functional groups but different alkyl chain.
Phenylmethanesulfonyl chloride: Similar sulfonyl group but different ester linkage
Uniqueness: Benzyl 2-methanesulfonylacetate is unique due to its combination of a benzyl group and a methanesulfonyl ester. This structure imparts specific reactivity and properties that are valuable in synthetic chemistry and potential therapeutic applications .
Biological Activity
Benzyl 2-methanesulfonylacetate (CAS Number: 175465-93-7) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview and Synthesis
This compound can be synthesized through various organic reactions. A common method involves the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine, typically yielding the product after purification at room temperature. The compound's unique structure combines a benzyl group with a methanesulfonyl ester, which is believed to confer specific reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth. The compound acts by disrupting cellular processes through interactions with microbial enzymes or structural proteins, although the exact mechanisms remain under investigation .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .
The mechanism of action for this compound is thought to involve its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to enzyme inhibition or disruption of cellular signaling pathways. Ongoing research aims to identify specific molecular targets and pathways affected by this compound .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Antimicrobial Study : A study assessed the antimicrobial effects against both Gram-positive and Gram-negative bacteria. The results indicated that this compound significantly inhibited bacterial growth compared to control groups .
- Anticancer Efficacy : In a series of experiments using HeLa cells, researchers treated cells with varying concentrations of this compound. The MTT assay revealed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
- Toxicity Assessment : Toxicity studies have indicated low systemic toxicity for this compound when administered in controlled doses, making it a candidate for further therapeutic exploration .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| Benzyl acetate | Moderate | Low | Ester hydrolysis |
| Methyl 2-methanesulfonylacetate | High | Moderate | Electrophilic substitution |
| Benzyl 2-chloroacetate | Low | Low | Halogenation |
| This compound | High | High | Electrophilic attack on nucleophiles |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzyl 2-methanesulfonylacetate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via esterification between methanesulfonylacetic acid and benzyl alcohol, using acid catalysts (e.g., H2SO4) or solid catalysts like ammonium cerium phosphate. Key variables include molar ratios (acid:alcohol ~1:2), catalyst loading (1–5 wt%), and temperature (60–80°C). Reflux conditions in anhydrous solvents (e.g., toluene) minimize hydrolysis. Yield optimization often employs uniform experimental design to evaluate interactions between variables .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm ester linkage (δ ~4.3 ppm for –CH2O–, δ ~170 ppm for carbonyl). The methanesulfonyl group shows distinct <sup>1</sup>H signals at δ ~3.1 ppm (S–CH3) and <sup>13</sup>C at δ ~40 ppm (SO2–CH3).
- IR : Strong absorption at ~1740 cm<sup>−1</sup> (C=O stretch) and ~1350/1150 cm<sup>−1</sup> (SO2 asymmetric/symmetric stretches).
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 258.06). Purity is assessed via HPLC with UV detection (λ = 210–220 nm) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store under inert atmosphere (N2 or Ar) at 2–8°C in amber glass to prevent photodegradation. Avoid moisture (hydrolysis risk) and strong bases. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Use TLC or HPLC to monitor purity over time .
Advanced Research Questions
Q. How can kinetic modeling improve the scalability of this compound synthesis?
- Methodological Answer : Develop a pseudo-homogeneous kinetic model to describe esterification rates. Parameters like activation energy (Ea) and pre-exponential factor are derived from Arrhenius plots using data from controlled temperature experiments (e.g., 50–80°C). Computational tools (e.g., MATLAB or Python) fit experimental conversions (e.g., 70–95%) to first-order or Langmuir-Hinshelwood mechanisms. Validate models with pilot-scale reactors .
Q. What strategies resolve contradictions in reaction mechanism studies for this compound?
- Methodological Answer : Contradictions (e.g., unexpected byproducts or rate inconsistencies) require multi-technique validation:
- Isotopic labeling : Use deuterated benzyl alcohol to trace esterification pathways.
- In situ FTIR : Monitor real-time intermediate formation (e.g., sulfonic anhydrides).
- DFT calculations : Simulate transition states to identify energetically favorable pathways. Cross-reference with experimental kinetic data to reconcile discrepancies .
Q. How does the methanesulfonyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing sulfonyl group enhances electrophilicity at the adjacent carbonyl carbon, increasing susceptibility to nucleophilic attack (e.g., by amines or alkoxides). Compare reactivity with non-sulfonylated analogs via Hammett plots (σmeta = +0.71 for SO2CH3). Kinetic studies under varying pH (4–10) reveal optimal conditions for SN2 vs. SN1 mechanisms .
Q. What catalytic systems enable enantioselective synthesis of this compound?
- Methodological Answer : Chiral Lewis acids (e.g., BINOL-derived phosphoric acids) or immobilized lipases (e.g., Candida antarctica Lipase B) can induce enantioselectivity. Screen catalysts in solvent systems like hexane:isopropanol (3:1). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) and optimize using response surface methodology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
